molecular formula C11H17NO3 B1418690 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid CAS No. 915922-35-9

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1418690
CAS No.: 915922-35-9
M. Wt: 211.26 g/mol
InChI Key: MITBXWOAYZPGJN-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid is a cyclic amino acid with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by a piperidine ring substituted with a cyclopentyl group and a carboxylic acid group, making it a unique structure in the realm of organic chemistry.

Scientific Research Applications

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

Sigma-Aldrich, a supplier of the compound, states that it sells the product “as-is” and makes no representation or warranty whatsoever with respect to the product . This suggests that the buyer assumes responsibility to confirm product identity and/or purity. More specific safety and hazard information would typically be available in the compound’s Material Safety Data Sheet (MSDS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with piperidine derivatives, followed by oxidation and carboxylation steps . The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopentyl-substituted piperidines, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate certain cellular processes through its unique structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins .

Properties

IUPAC Name

1-cyclopentyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10-6-5-8(11(14)15)7-12(10)9-3-1-2-4-9/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITBXWOAYZPGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660749
Record name 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-35-9
Record name 1-Cyclopentyl-6-oxo-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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